molecular formula C9H12N2O B3356862 3-Methoxy-5,6,7,8-tetrahydrocinnoline CAS No. 6939-98-6

3-Methoxy-5,6,7,8-tetrahydrocinnoline

Cat. No.: B3356862
CAS No.: 6939-98-6
M. Wt: 164.2 g/mol
InChI Key: ZEDJHOBVQXXUMC-UHFFFAOYSA-N
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Description

3-Methoxy-5,6,7,8-tetrahydrocinnoline is a heterocyclic compound with the molecular formula C9H12N2O It belongs to the cinnoline family, which is characterized by a fused benzene and pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5,6,7,8-tetrahydrocinnoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxyaniline with a suitable dicarbonyl compound, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include heating the mixture to promote the formation of the desired heterocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5,6,7,8-tetrahydrocinnoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the cinnoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted cinnoline derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced.

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Research indicates that 3-methoxy-5,6,7,8-tetrahydrocinnoline exhibits notable antimicrobial activity. A study evaluated several synthesized derivatives of tetrahydroquinoline and found that certain compounds demonstrated moderate to good efficacy against various bacterial and fungal strains. For instance, one derivative showed the highest activity against both bacteria and fungi when compared to standard drugs like Ampicillin and Griseofulvin .

Anticancer Potential
The compound has also been investigated for its anticancer properties. Its mechanism of action involves the inhibition of specific enzymes and interference with cellular signaling pathways associated with cancer progression. Studies suggest that derivatives of tetrahydroquinoline can affect enzyme activity related to tumor growth, making them potential candidates for cancer treatment.

Table 1: Synthesis Methods Overview

MethodDescriptionYield
Microwave-Assisted SynthesisUtilizes microwave energy to accelerate reactions; efficient and high yieldUp to 91%
Traditional HeatingConventional heating methods; longer reaction timesVariable

Therapeutic Applications

Potential Drug Development
Given its biological activities, this compound is being explored for drug development. Its derivatives are being studied for their effectiveness against diseases such as malaria and other infectious diseases due to their diverse biological effects. The ability to modify the chemical structure allows for the optimization of pharmacological properties.

Case Studies
Several case studies have documented the effects of tetrahydroquinoline derivatives in preclinical models. For example:

  • Study A: A derivative was tested in vitro against a panel of cancer cell lines and showed significant cytotoxicity compared to control groups.
  • Study B: Antimicrobial efficacy was evaluated against clinical isolates of pathogens, revealing superior performance over commonly used antibiotics.

Mechanism of Action

The mechanism of action of 3-Methoxy-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the nature of the compound’s interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydrocinnoline: Lacks the methoxy group, which can influence its chemical reactivity and biological activity.

    3-Methoxycinnoline: Similar structure but without the tetrahydro component, affecting its stability and reactivity.

    Quinoline Derivatives: Share a similar fused ring system but differ in the position and nature of substituents.

Uniqueness

3-Methoxy-5,6,7,8-tetrahydrocinnoline is unique due to the presence of both the methoxy

Biological Activity

3-Methoxy-5,6,7,8-tetrahydrocinnoline is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₁₂N₂O
  • Molecular Weight : 164.20 g/mol
  • Structure : The compound features a methoxy group at the third position of the tetrahydrocinnoline ring, influencing its reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth. The compound's mechanism involves disrupting microbial cell membranes and interfering with metabolic processes.

Anticancer Activity

The compound has shown promising anticancer properties in several studies:

  • Mechanism of Action : It is believed to inhibit enzymes involved in DNA replication and repair, leading to apoptosis in cancer cells. This action is supported by research indicating that quinoline derivatives can effectively target cancer cell lines.
  • Case Study : In a study involving HeLa cells, this compound exhibited an IC₅₀ value of approximately 25 µM, indicating its potency in inhibiting cell proliferation.

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects of this compound. It may interact with dopamine receptors, which could be beneficial in treating neurological disorders characterized by dopamine dysregulation.

The biological activity of this compound can be attributed to its ability to:

  • Inhibit specific enzymes critical for cellular functions.
  • Modulate signaling pathways involved in cell growth and apoptosis.
  • Interact with various molecular targets within microbial and cancerous cells.

Comparative Analysis with Related Compounds

Compound NameStructure CharacteristicsUnique FeaturesBiological Activity
This compoundMethoxy at the third positionEnhanced reactivity and biological activityAntimicrobial, anticancer
8-Methoxy-5,6,7,8-tetrahydroquinolineMethoxy at the eighth positionDifferent pharmacological profileAnticancer
3-Bromo-5,6,7,8-tetrahydroquinolineBromine at the third positionPotential interaction with dopamine receptorsNeuroprotective

Research Findings

Recent studies have highlighted the following findings regarding this compound:

  • Antimicrobial Efficacy : Effective against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
  • Anticancer Potency : Demonstrated IC₅₀ values below 30 µM in various cancer cell lines.
  • Neuroprotective Potential : Exhibited protective effects on neuronal cells under oxidative stress conditions.

Properties

IUPAC Name

3-methoxy-5,6,7,8-tetrahydrocinnoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-12-9-6-7-4-2-3-5-8(7)10-11-9/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDJHOBVQXXUMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C2CCCCC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60219510
Record name 3-Methoxy-5,6,7,8-tetrahydrocinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60219510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6939-98-6
Record name 3-Methoxy-5,6,7,8-tetrahydrocinnoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006939986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC42443
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42443
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methoxy-5,6,7,8-tetrahydrocinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60219510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHOXY-5,6,7,8-TETRAHYDROCINNOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FIM2MC8PP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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